JMV7048 (Derived from This Intermediate) Delivers a PXR DC₅₀ of 379 nM in Cancer Cells – Not Achievable with the PXR Agonist Alone
The PXR agonist JMV6944 (the target‑protein ligand component of JMV7048) binds PXR with an IC₅₀ of 719 nM but does not degrade PXR protein. In contrast, the complete PROTAC JMV7048, synthesized from 1‑Piperazinehexanoic acid‑thalidomide, achieves a DC₅₀ of 379 ± 12 nM and a Dₘₐₓ of 62 ± 10% for PXR degradation in LS174T colorectal cancer cells [REFS‑1]. The negative control JMV7159 (N‑methyl‑thalidomide analog, unable to bind CRBN) shows no PXR degradation at the same concentration (5 µM, 24 h) [REFS‑2].
| Evidence Dimension | PXR degradation potency (DC₅₀) and efficacy (Dₘₐₓ) |
|---|---|
| Target Compound Data | JMV7048: DC₅₀ = 379 ± 12 nM, Dₘₐₓ = 62 ± 10% (LS174T cells, 24 h) |
| Comparator Or Baseline | JMV6944 (PXR agonist): no degradation; JMV7159 (CRBN‑binding‑deficient control): no degradation at 5 µM, 24 h |
| Quantified Difference | DC₅₀ from no degradation to 379 nM; Dₘₐₓ from 0% to 62% |
| Conditions | LS174T human colorectal adenocarcinoma cells; Western blot quantification; 24 h treatment |
Why This Matters
This establishes that the intermediate‑derived PROTAC achieves potent, CRBN‑dependent PXR degradation that cannot be obtained with the PXR ligand alone, confirming that 1‑Piperazinehexanoic acid‑thalidomide is indispensable for generating the active degrader.
- [1] Bansard L, et al. Oncogenesis. 2025;14:34. (DC₅₀ and Dₘₐₓ values; Fig. 2A). View Source
- [2] Bansard L, et al. Oncogenesis. 2025;14:34. (JMV7159 control; Fig. 2E–F). View Source
